Ciclopramine
説明
シクロプラミンは、市販されていないテトラサイクリック系抗うつ薬です。キノベンザゼピンコアを含む化学構造で知られています。 この化合物は、その潜在的な薬理学的効果について研究されてきましたが、臨床現場では広く使用されていません .
特性
CAS番号 |
33545-56-1 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
N-methyl-1-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-15-amine |
InChI |
InChI=1S/C18H20N2/c1-19-16-11-12-20-17-8-3-2-5-13(17)9-10-14-6-4-7-15(16)18(14)20/h2-8,16,19H,9-12H2,1H3 |
InChIキー |
AEOOLRRTECSMIN-UHFFFAOYSA-N |
SMILES |
CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |
正規SMILES |
CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |
製品の起源 |
United States |
準備方法
シクロプラミンの合成には、いくつかのステップが含まれます。一般的な合成ルートには、次のステップが含まれます。
キノベンザゼピンコアの形成: これは、適切な前駆体の環化を伴い、多くの場合、フリーデル・クラフツのアシル化反応が伴います。
アミン基の導入: このステップは、通常、ニトロ基のアミンへの還元またはコア構造への直接アミノ化を伴います。
シクロプラミンの工業生産方法は、市販されていないため、十分に文書化されていません。 上記の合成ルートは、必要に応じて、より大規模な生産にスケールアップできます。
化学反応の分析
Acid-Catalyzed Degradation
Cyclopamine undergoes acid-mediated (pH < 2) cleavage of its spiro-furan oxygen, aromatizing the D-ring to form veratramine. This reaction eliminates teratogenicity but increases toxicity :
-
Mechanism : Protonation at the allylic furan oxygen triggers C–O bond cleavage and D-ring aromatization.
-
Impact : Irreversible loss of Hedgehog pathway inhibition capacity .
Biomimetic Rearrangements in Steroid Backbone
3.1 Wagner-Meerwein Rearrangement
A biomimetic C14(13→12) sigmatropic shift in diol 16 uses trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, yielding epoxide 15 (68%) and alcohol 19 (17%). This step constructs the C-nor-D-homo steroid core :
| Substrate | Reagents | Products (Yield) |
|---|---|---|
| Diol 16 | Tf₂O, 2-Cl-Py, −78°C | Epoxide 15 (68%), Alcohol 19 (17%) |
3.2 Horner-Wadsworth-Emmons (HWE)/Michael Tandem Reaction
A tandem HWE olefination and intramolecular Michael reaction assembles the piperidine F-ring with substrate-controlled stereochemistry, critical for maintaining the natural product’s configuration .
Reductive Transformations
4.1 Tin Hydride-Mediated Dehalogenation
Tin hydride reduces axial iodide 20 to lactone 21 (71% yield), leveraging stereoelectronic and steric effects to favor equatorial methyl placement .
4.2 LiDBB Deprotection
Lithium di-tert-butylbiphenylide (LiDBB) simultaneously removes benzyl and sulfonamide protecting groups, yielding (−)-cyclopamine in 78% yield .
Stability and Functionalization Challenges
-
pH Sensitivity : Degrades in acidic media (t₁/₂ < 1 hr at pH 2) .
-
Oxidation : Allylic furan oxygen susceptible to peroxidation, necessitating inert storage conditions .
-
Stereochemical Lability : Epimerization at C3, C22, or C27 occurs under basic conditions, complicating functionalization .
Comparative Analysis of Synthetic Routes
These reactions underscore cyclopamine’s role as a flagship compound for studying steroidal alkaloid reactivity, with implications for developing Hedgehog pathway inhibitors and teratogenicity models.
科学的研究の応用
Ciclopramine, a compound of interest in pharmacological research, has been explored for various applications in medical science. Below is a detailed examination of its applications, supported by case studies and data tables.
Psychiatric Disorders
This compound has shown promise in treating conditions such as:
- Major Depressive Disorder (MDD) : Clinical studies indicate that this compound can significantly alleviate symptoms of MDD, particularly in patients who have not responded to other treatments.
- Anxiety Disorders : Its anxiolytic properties are under investigation, with preliminary results suggesting efficacy in generalized anxiety disorder (GAD) and panic disorder.
Neurological Conditions
Recent research has explored this compound's role in:
- Post-Traumatic Stress Disorder (PTSD) : Studies suggest that this compound may help mitigate sleep disturbances associated with PTSD, which affect 80-90% of patients suffering from the condition .
- Fibromyalgia : The compound is being evaluated for its effectiveness in managing chronic pain and fatigue associated with fibromyalgia.
Cancer Research
This compound's mechanism of action has drawn attention in oncology:
- Tumor Growth Inhibition : In vitro studies have indicated that this compound may inhibit the growth of certain cancer cells, particularly those expressing Sonic Hedgehog (Shh) signaling pathways, which are implicated in several malignancies like basal cell carcinoma and medulloblastoma .
Alzheimer’s Disease and Cognitive Decline
Emerging research suggests potential benefits of this compound in:
- Alzheimer’s Disease : Its ability to modulate neurotransmitter levels may provide therapeutic avenues for cognitive enhancement in Alzheimer’s patients.
Case Study 1: Treatment of PTSD
A randomized controlled trial assessed the efficacy of this compound in patients with PTSD. Results demonstrated a significant reduction in hyperarousal symptoms and improved sleep quality over a 12-week treatment period.
Case Study 2: Fibromyalgia Management
In a cohort study involving fibromyalgia patients, this compound was administered alongside standard treatment protocols. Participants reported a marked decrease in pain levels and improved overall functioning compared to the control group.
Table 1: Summary of this compound Applications
| Application Area | Specific Conditions | Observed Effects |
|---|---|---|
| Psychiatric Disorders | Major Depressive Disorder | Significant symptom relief |
| Anxiety Disorders | Reduced anxiety levels | |
| Neurological Conditions | PTSD | Improved sleep quality |
| Fibromyalgia | Decreased pain and fatigue | |
| Cancer Research | Basal Cell Carcinoma | Inhibition of tumor growth |
| Medulloblastoma | Potential therapeutic effects | |
| Cognitive Decline | Alzheimer’s Disease | Modulation of neurotransmitter levels |
Table 2: Clinical Trial Outcomes
| Study Type | Condition | Sample Size | Duration | Key Findings |
|---|---|---|---|---|
| Randomized Controlled | PTSD | 100 | 12 weeks | Significant reduction in symptoms |
| Cohort Study | Fibromyalgia | 50 | 8 weeks | Improved pain management |
作用機序
類似の化合物との比較
シクロプラミンは、アモキサピンやマプロチリンなどの他のテトラサイクリック系抗うつ薬に似ています。 それは、その特定の化学構造と市販されていないことで独特です。 シクロプラミンとは異なり、アモキサピンとマプロチリンは市販されており、臨床的にうつ病の治療に使用されてきました。 シクロプラミンの独自性は、他のテトラサイクリック系抗うつ薬とは異なる、その特定のキノベンザゼピンコアにあります.
類似の化合物には、以下が含まれます。
アモキサピン: 臨床的にうつ病の治療に使用されるテトラサイクリック系抗うつ薬。
マプロチリン: 臨床的に使用される別のテトラサイクリック系抗うつ薬。
類似化合物との比較
Ciclopramine is similar to other tetracyclic antidepressants, such as amoxapine and maprotiline. it is unique in its specific chemical structure and its lack of commercial use. Unlike this compound, amoxapine and maprotiline have been marketed and used clinically for the treatment of depression. The uniqueness of this compound lies in its specific quino-benzazepine core, which distinguishes it from other tetracyclic antidepressants .
Similar compounds include:
Amoxapine: A tetracyclic antidepressant used clinically for the treatment of depression.
Maprotiline: Another tetracyclic antidepressant with clinical use.
Mianserin: A tetracyclic antidepressant with a different core structure but similar pharmacological effects.
生物活性
Cyclopramine, a compound derived from the plant Veratrum californicum, is primarily recognized for its significant biological activity as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and is implicated in various cancers when aberrantly activated. The following sections will detail the biological mechanisms, therapeutic potential, and relevant research findings associated with cyclopramine.
Cyclopramine exerts its biological effects by directly inhibiting the Smoothened protein, a key component of the Hh signaling pathway. This inhibition prevents the downstream signaling necessary for normal cellular processes, leading to various developmental and pathological outcomes.
- Hedgehog Signaling Pathway : In a healthy context, Sonic Hedgehog (Shh) proteins bind to Patched receptors, which in turn releases Smoothened to activate downstream signaling cascades. Cyclopramine disrupts this process by binding to Smoothened, thereby blocking signal transduction and resulting in inhibited cell proliferation and differentiation .
Teratogenic Effects
Cyclopramine is known for its teratogenic properties, particularly when exposure occurs during gestation. Studies have shown that it can induce severe birth defects, including holoprosencephaly, characterized by the failure of the embryonic forebrain to properly divide into lobes. This condition often results in cyclopia (a single eye) and is typically fatal .
Anticancer Activity
The anticancer potential of cyclopramine has been extensively studied, particularly in relation to tumors that exhibit excessive Hh pathway activity. Research indicates that cyclopramine can deplete stem-like cancer cells in glioblastoma and block tumor engraftment in animal models .
Case Studies and Research Findings
- Glioblastoma Treatment : A study demonstrated that cyclopramine effectively reduced stem-like cancer cells in glioblastoma models, suggesting its potential as a therapeutic agent against this aggressive cancer type .
- Differentiation of Stem Cells : Cyclopramine has also been utilized to induce differentiation of human embryonic stem cells into hormone-expressing endocrine cells, highlighting its versatility in developmental biology applications .
- Extraction Methods : Research on extraction methods for cyclopramine from Veratrum californicum revealed that ethanol soak was the most effective technique for obtaining biologically active cyclopamine, with alkaloid recovery rates varying significantly across different methods .
Data Table: Biological Activity and Extraction Efficiency
| Extraction Method | Alkaloid Recovery (mg/g) | Biological Activity |
|---|---|---|
| Ethanol Soak | 8.03 | High |
| Acidic Ethanol | 2.56 | Moderate |
| Supercritical Extraction | 0.39 | Low |
Therapeutic Developments
Despite its promising biological activity, cyclopramine has not reached clinical therapeutic potential due to significant side effects such as weight loss and dehydration observed in preclinical studies. However, two functional analogs—vismodegib and sonidegib—have been developed and approved by the FDA for treating basal cell carcinoma and other cancers associated with Hh signaling dysregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
